

Pharmacological Profile of McN-3716: An In-depth Technical Guide

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Compound of Interest

Compound Name: McN3716

Cat. No.: B1662733

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For Researchers, Scientists, and Drug Development Professionals

Abstract

McN-3716, chemically known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent. Its pharmacological activity is primarily attributed to its role as a specific and irreversible inhibitor of fatty acid oxidation. This document provides a comprehensive overview of the pharmacological profile of McN-3716, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Mechanism of Action

McN-3716 functions as a prodrug, which upon administration is metabolically converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA acts as a potent, irreversible, and active site-directed inhibitor of Carnitine Palmitoyltransferase I (CPT1). CPT1 is a key enzyme in the beta-oxidation of long-chain fatty acids, as it facilitates their transport into the mitochondrial matrix where oxidation occurs.

By inhibiting CPT1, McN-3716 effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation. This forces a metabolic shift towards glucose utilization for energy production, leading to a decrease in blood glucose levels. This mechanism of action is particularly effective under conditions where fatty acids are the primary energy

source, such as in the fasting state or in diabetes. This aligns with the principles of the Randle cycle, which describes the competition between glucose and fatty acids for oxidation.

Quantitative Data

The inhibitory potency of the active metabolite of McN-3716, TDGA-CoA, against CPT1 has been determined. The following table summarizes the key quantitative data.

Compound	Target	Assay Type	Parameter	Value	Reference
2-tetradecylglycidyl-CoA (TDGA-CoA)	Carnitine Palmitoyltransferase A (CPT-A)	Enzyme Inhibition Assay	Ki	~0.27 μ M	[1]

Experimental Protocols

In Vitro Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay

This protocol is based on the methods likely used to characterize the inhibition of CPT1 by the active metabolite of McN-3716.

Objective: To determine the inhibitory potential and kinetics of a test compound against CPT1.

Materials:

- Isolated rat liver mitochondria (as a source of CPT1)
- [3H]L-carnitine
- Palmitoyl-CoA
- Test compound (e.g., 2-tetradecylglycidyl-CoA)
- Bovine Serum Albumin (BSA)
- Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

- Scintillation cocktail
- Scintillation counter

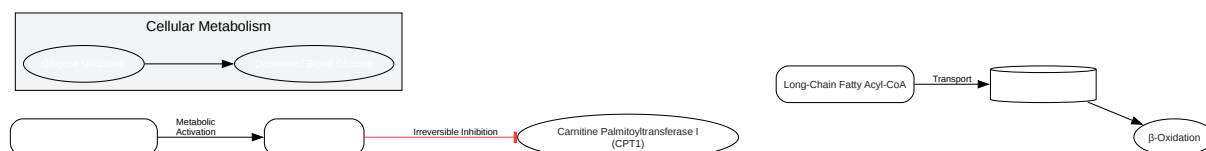
Procedure:

- Mitochondria Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.
- Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and [3H]L-carnitine.
- Incubation with Inhibitor: Pre-incubate the isolated mitochondria with varying concentrations of the test compound (TDGA-CoA) for a specified time to allow for binding and inhibition.
- Initiation of Reaction: Initiate the CPT1 reaction by adding the substrate, palmitoyl-CoA.
- Reaction Termination: After a defined incubation period, terminate the reaction (e.g., by adding a strong acid like perchloric acid).
- Separation of Product: Separate the radiolabeled product, [3H]palmitoylcarnitine, from the unreacted [3H]L-carnitine using an appropriate method, such as ion-exchange chromatography.
- Quantification: Quantify the amount of [3H]palmitoylcarnitine formed using a liquid scintillation counter.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ and, through kinetic studies (e.g., by varying substrate concentrations), the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, irreversible).

Signaling Pathways and Experimental Workflows

Mechanism of Action of McN-3716

The following diagram illustrates the conversion of McN-3716 to its active form and its subsequent inhibition of CPT1, leading to a metabolic shift.

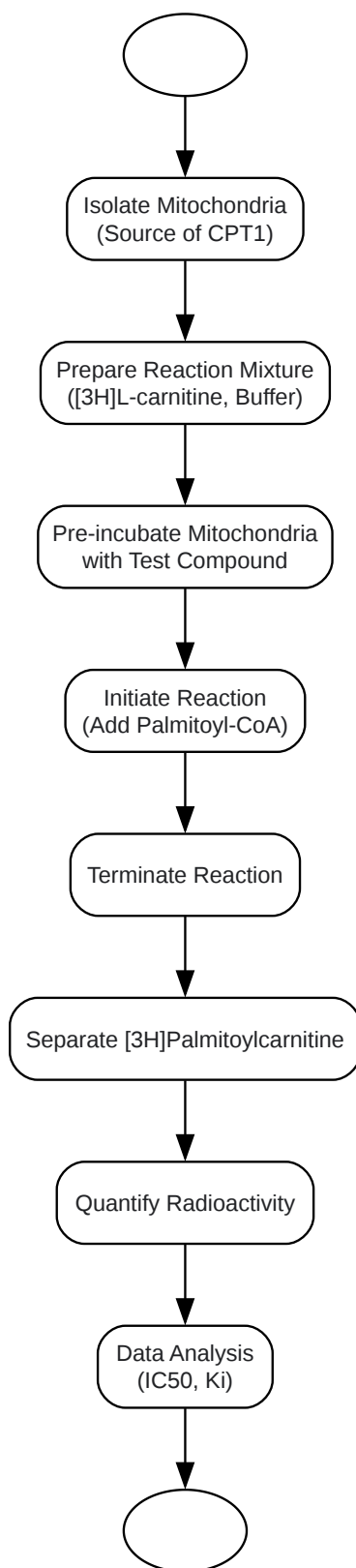


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Mechanism of McN-3716 action.

Experimental Workflow for CPT1 Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against CPT1.



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Workflow for CPT1 inhibition assay.

Conclusion

McN-3716 is a potent, orally active hypoglycemic agent whose mechanism of action is well-defined. It acts as a prodrug, with its active metabolite, TDGA-CoA, irreversibly inhibiting Carnitine Palmitoyltransferase I. This leads to a reduction in fatty acid oxidation and a consequent increase in glucose utilization, thereby lowering blood glucose levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in the field of metabolic diseases. There is currently no direct evidence to suggest that McN-3716 significantly interacts with other major signaling pathways, such as those involving Protein Kinase C or cAMP, with its primary pharmacological effect being mediated through the targeted inhibition of CPT1.

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References

- 1. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
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